Product packaging for Flumoxonide(Cat. No.:CAS No. 60135-22-0)

Flumoxonide

Cat. No.: B1628642
CAS No.: 60135-22-0
M. Wt: 496.5 g/mol
InChI Key: IUIYEHXOIMMQJY-NGXOUOCZSA-N
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Description

Contextualizing Flumoxonide within the Corticosteroid Class for Scientific Inquiry

This compound is classified as a corticosteroid, a class of steroid hormones produced in the adrenal cortex of vertebrates and their synthetic analogues. derangedphysiology.com These compounds are broadly categorized into glucocorticoids and mineralocorticoids, which are involved in a wide array of physiological processes, including immune response, inflammation, and metabolism. derangedphysiology.com this compound is specifically identified as a synthetic glucocorticoid. researchgate.net

The structure of a corticosteroid is fundamental to its activity. The basic hydrocortisone (B1673445) structure, a 21-carbon atom cyclo-pentano-perhydro-phenanthrene nucleus, is the foundation from which most topical corticosteroids are derived. ijdvl.com Modifications to this basic structure can significantly alter a compound's potency and properties. For instance, fluorination at the C6 and C9 positions is known to increase potency. ijdvl.com this compound's chemical name, 6α,9α-Difluoro-11β,16α,17α-trihydroxy-3,20-dioxopregna-1,4-dien-21-al 21-(dimethyl acetal) cyclic 16,17-acetal with acetone, reveals several key structural features that are of interest in academic research. Current time information in Bangalore, IN. The presence of difluoro groups at the 6α and 9α positions suggests a high-potency profile. researchgate.netijdvl.com Furthermore, the cyclic 16,17-acetal group is another modification known to enhance penetrability and percutaneous absorption. ijdvl.com

In various classifications of corticosteroids, this compound is listed alongside other well-researched compounds, indicating its recognition within the scientific community, even if detailed individual studies are sparse. ingentaconnect.comuomustansiriyah.edu.iqbeilstein-journals.org

Rationale for Comprehensive Academic Investigation of this compound as a Glucocorticoid Analogue

The rationale for investigating this compound as a glucocorticoid analogue stems from its distinct structural modifications. The study of such analogues is crucial for understanding structure-activity relationships (SAR), which dictate the therapeutic efficacy and potential for adverse effects of corticosteroids.

The primary mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor (GR), a cytoplasmic receptor that translocates to the nucleus upon ligand binding to modulate gene expression. derangedphysiology.comijdvl.com The binding affinity of a corticosteroid to the GR is a major determinant of its potency. nih.gov Research on various corticosteroids has shown that specific structural alterations can dramatically increase this binding affinity. ingentaconnect.comnih.gov For example, 6α- or 9α-halogenation has been shown to increase receptor binding affinity significantly. ingentaconnect.com The presence of a cyclic 16,17-acetal moiety also contributes to enhanced binding affinity. nih.gov Given that this compound possesses both of these features, it serves as a valuable subject for research into the synergistic effects of these modifications on GR binding.

Table 1: Relative Binding Affinity of Various Corticosteroids (Inferred for this compound)

CompoundKey Structural FeaturesRelative Binding Affinity (RBA) Compared to Dexamethasone (B1670325)
Dexamethasone9α-fluoro, 16α-methyl1.0
Fluticasone (B1203827) Propionate (B1217596)6α,9α-difluoro, 17-propionateHigher than Dexamethasone
Mometasone (B142194) Furoate9α,21-dichloro, 17-furoateHigher than Fluticasone Propionate
Budesonide16α,17α-acetalHigher than Dexamethasone
This compound (Inferred)6α,9α-difluoro, 16α,17α-acetalExpected to be very high

This table is for illustrative purposes and includes inferred properties for this compound based on the known effects of its structural components from studies on other corticosteroids. Direct experimental data for this compound is not publicly available.

Scope and Objectives of this compound Research Directions

Given the limited specific research on this compound, future academic investigations would likely focus on several key areas to fully characterize the compound and its potential applications.

Synthesis and Characterization: A primary research objective would be the detailed documentation of the synthesis of this compound. google.comgoogle.com This would involve optimizing reaction conditions and characterizing the final product and intermediates using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. Such studies are foundational for producing the compound for further research and ensuring its purity and structural integrity. griffith.edu.auepo.org

In Vitro Studies: A crucial area of investigation would be to determine the precise binding affinity of this compound for the glucocorticoid receptor through in vitro assays. uomustansiriyah.edu.iq Comparative studies with other commercially available corticosteroids would provide a clear understanding of its relative potency. uomustansiriyah.edu.iq Furthermore, in vitro studies using cell cultures could elucidate its anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine production and the expression of genes involved in the inflammatory cascade.

Preclinical Studies: Following in vitro characterization, preclinical studies in animal models would be essential to understand the compound's behavior in a biological system. These studies would aim to confirm its anti-inflammatory activity in models of skin inflammation or other relevant conditions.

The following table outlines potential research directions for this compound:

Table 2: Potential Research Directions for this compound

Research AreaSpecific ObjectivesExpected Outcomes
Synthesis and Characterization- Develop and optimize a synthetic route.
  • Characterize the chemical and physical properties.
  • - A reliable method for producing high-purity this compound.
  • A complete profile of its physicochemical characteristics.
  • In Vitro Studies- Determine the glucocorticoid receptor binding affinity.
  • Assess anti-inflammatory activity in cell-based assays.
  • - Quantitative data on its potency relative to other corticosteroids.
  • Understanding of its mechanism of action at the cellular level.
  • Preclinical Research- Evaluate efficacy in animal models of inflammatory diseases.
  • Investigate percutaneous absorption and local distribution.
  • - In vivo evidence of its therapeutic potential.
  • Data on its pharmacokinetic properties in living organisms.
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C26H34F2O7 B1628642 Flumoxonide CAS No. 60135-22-0

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    60135-22-0

    Molecular Formula

    C26H34F2O7

    Molecular Weight

    496.5 g/mol

    IUPAC Name

    (1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-(2,2-dimethoxyacetyl)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

    InChI

    InChI=1S/C26H34F2O7/c1-22(2)34-19-11-14-15-10-17(27)16-9-13(29)7-8-23(16,3)25(15,28)18(30)12-24(14,4)26(19,35-22)20(31)21(32-5)33-6/h7-9,14-15,17-19,21,30H,10-12H2,1-6H3/t14-,15-,17-,18-,19+,23-,24-,25-,26-/m0/s1

    InChI Key

    IUIYEHXOIMMQJY-NGXOUOCZSA-N

    SMILES

    CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(OC)OC)C)O)F)C)F)C

    Isomeric SMILES

    C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(OC)OC)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O

    Canonical SMILES

    CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(OC)OC)C)O)F)C)F)C

    Other CAS No.

    60135-22-0

    Origin of Product

    United States

    Synthetic Methodologies and Advanced Chemical Modifications of Flumoxonide

    Retrosynthetic Analysis and Novel Synthetic Routes for Flumoxonide Elucidation

    A retrosynthetic analysis of this compound allows for the deconstruction of the complex target molecule into simpler, more readily available starting materials. This process illuminates the key chemical transformations required for its synthesis.

    The primary disconnections in a plausible retrosynthetic pathway for this compound would target the formation of the key functional groups and stereocenters. The general approach to the synthesis of complex corticosteroids often involves the modification of a more common steroid precursor.

    Key Retrosynthetic Disconnections for this compound:

    Retrosynthetic analysis of this compound

    A plausible forward synthesis, based on this retrosynthetic analysis, would commence with a known steroid precursor. The synthesis would then involve a series of carefully orchestrated steps to introduce the fluorine atoms, the 16α,17α-acetonide, and the 21-dimethoxyacetyl group. The introduction of fluorine at the 6α and 9α positions is a critical step, often achieved through electrophilic fluorinating agents. numberanalytics.comnumberanalytics.com

    Stereochemical Considerations and Enantioselective Synthesis Approaches for this compound

    The biological activity of corticosteroids like this compound is intrinsically linked to their stereochemistry. The specific spatial arrangement of the various substituents on the steroid nucleus is crucial for its interaction with the glucocorticoid receptor. This compound possesses multiple chiral centers, and its synthesis must control the stereochemistry at each of these positions to yield the desired biologically active isomer.

    Given that the synthesis of this compound would likely start from a naturally occurring steroid, the inherent stereochemistry of the starting material would guide the stereochemical outcome of the subsequent reactions. However, the introduction of new stereocenters, or the modification of existing ones, requires stereoselective reactions.

    For instance, the formation of the 11β-hydroxyl group is a classic example where stereocontrol is paramount. This is often achieved through a stereoselective reduction of an 11-keto group. Similarly, the introduction of the 6α-fluoro group must proceed with the correct stereochemistry.

    While specific enantioselective synthesis routes for this compound are not documented, the field of steroid synthesis has developed a vast toolbox of stereoselective reactions that would be applicable. research-solution.com These include the use of chiral reagents, catalysts, and auxiliaries to control the stereochemical outcome of key bond-forming reactions.

    Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

    The synthesis of analogues and derivatives of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR). These studies help in understanding which parts of the molecule are essential for its biological activity and can lead to the design of new compounds with improved properties.

    Potential Modifications for SAR Studies of this compound:

    Position of Modification Potential Analogue/Derivative Rationale for Modification
    C-6Substitution with other halogens (Cl, Br) or methyl group.To investigate the influence of the size and electronegativity of the substituent on glucocorticoid activity.
    C-9Substitution with other halogens (Cl, Br).To explore the impact of the C-9 substituent on anti-inflammatory potency.
    C-16Variation of the acetal (B89532) group (e.g., using different ketones for the acetal formation).To assess the effect of the acetal group's size and lipophilicity on receptor binding and pharmacokinetic properties.
    C-21Replacement of the dimethoxy acetal with other functional groups (e.g., esters, ethers).To modulate the compound's metabolic stability and pharmacokinetic profile.

    The synthesis of these analogues would follow similar synthetic routes to that of this compound, with the introduction of the desired modifications at the appropriate stage. For example, to synthesize a C-6 chloro analogue, a chlorinating agent would be used instead of a fluorinating agent in the corresponding synthetic step.

    Exploration of Prodrug Strategies and Targeted Delivery Modifications for this compound

    Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. mpdkrc.edu.in A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

    For a corticosteroid like this compound, which is intended for topical or localized administration, prodrug approaches could be utilized to enhance its penetration through the skin or to target specific tissues.

    Hypothetical Prodrug Strategies for this compound:

    Prodrug Moiety Attachment Point Activation Mechanism Potential Advantage
    Ester (e.g., acetate, valerate)11β-hydroxyl groupEsterase-mediated hydrolysisImproved lipophilicity and skin penetration.
    Phosphate (B84403) ester11β-hydroxyl groupPhosphatase-mediated hydrolysisIncreased water solubility for formulation in aqueous solutions.

    The synthesis of these prodrugs would typically involve the reaction of this compound with the appropriate acyl chloride or anhydride (B1165640) to form an ester, or with a phosphorylating agent to introduce a phosphate group.

    Targeted delivery modifications could also be explored to increase the concentration of this compound at the site of action, thereby enhancing its efficacy and reducing systemic side effects. This could involve conjugation to a targeting moiety that recognizes a specific receptor or antigen on the target cells.

    Green Chemistry Principles Applied to this compound Synthesis

    Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. googleapis.comiiab.me The synthesis of a complex molecule like this compound traditionally involves multiple steps, the use of hazardous reagents, and the generation of significant waste. Applying green chemistry principles to its synthesis would be a significant advancement.

    Potential Green Chemistry Approaches for this compound Synthesis:

    Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.

    Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Employing less toxic and more environmentally benign reagents.

    Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. Biocatalysis, using enzymes to perform specific transformations, can offer high selectivity and mild reaction conditions. googleapis.com

    Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

    Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.

    While there is no specific literature on the application of green chemistry to this compound synthesis, the broader field of pharmaceutical synthesis is increasingly adopting these principles. Future synthetic routes for this compound and its analogues will likely incorporate these to create more sustainable and environmentally friendly manufacturing processes.

    Molecular Mechanisms of Flumoxonide Action: in Vitro and Computational Approaches

    Flumoxonide Interaction with Glucocorticoid Receptors: Binding Kinetics and Ligand-Receptor Dynamics

    The primary mechanism of action for any glucocorticoid, including this compound, is its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. frontiersin.orgwikipedia.org In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) and immunophilins. wikipedia.org

    Upon entering the cell, a lipophilic molecule like this compound is expected to bind to the ligand-binding domain of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSP complex. wikipedia.org The activated ligand-receptor complex then translocates to the nucleus, where it can modulate gene expression. patsnap.com

    Table 1: Comparative Glucocorticoid Receptor Binding Affinities This table presents data for representative potent glucocorticoids to illustrate the range of binding affinities within this class, as specific data for this compound is not available.

    CompoundRelative Binding Affinity (RBA) (Dexamethasone = 100)Dissociation Constant (Kd) (nM)
    Mometasone (B142194) Furoate2200~0.2
    Fluticasone (B1203827) Propionate (B1217596)18000.5 nih.gov
    Budesonide935Not specified
    Dexamethasone (B1670325)100Not specified

    Data compiled from various sources comparing topical corticosteroids. nih.govresearchgate.net

    The dynamics of the ligand-receptor interaction are not static; they involve complex conformational changes in both the ligand and the receptor, which can influence the recruitment of co-regulatory proteins and the subsequent transcriptional output. oncotarget.com

    Elucidation of Downstream Signaling Pathways Modulated by this compound in Cellular Systems

    Once the this compound-GR complex is in the nucleus, it modulates gene expression through two primary mechanisms: transactivation and transrepression. wikipedia.org

    Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. scispace.com This interaction typically leads to the upregulation of anti-inflammatory proteins. Examples of genes induced by glucocorticoids include:

    Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, a key enzyme in the inflammatory cascade that releases arachidonic acid, the precursor for prostaglandins (B1171923) and leukotrienes.

    Mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates MAP kinases, which are crucial for the expression of many pro-inflammatory genes.

    Inhibitor of NF-κB (IκBα): By upregulating IκBα, glucocorticoids can more effectively sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm.

    Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, such as:

    Nuclear Factor-kappa B (NF-κB): A pivotal regulator of immune responses, inflammation, and cell survival.

    Activator Protein-1 (AP-1): A transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as in the inflammatory response.

    By preventing these factors from binding to their respective DNA response elements, the this compound-GR complex can effectively shut down the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. wikipedia.orgpatsnap.com Additionally, glucocorticoids can have non-genomic effects by signaling through membrane-associated receptors, leading to rapid modulation of intracellular signaling cascades like the MAPK pathway. frontiersin.orgfrontiersin.org

    Investigations into this compound-Induced Transcriptomic and Proteomic Changes in Target Cells

    The modulation of signaling pathways by this compound is expected to result in significant changes to the transcriptome and proteome of target cells. While specific studies on this compound are lacking, research on other corticosteroids provides a clear picture of the expected molecular changes.

    A transcriptomic and proteomic study on the effects of a related corticosteroid, fluocinolone (B42009) acetonide, on mouse skin revealed widespread changes in gene and protein expression. nih.gov Chronic treatment affected the expression of thousands of genes. nih.gov Downregulated genes were primarily involved in processes like cell-cycle progression and extracellular matrix organization, which aligns with the known atrophic potential of potent corticosteroids. Conversely, upregulated genes were often associated with lipid metabolism. nih.gov

    Proteomic analyses have further confirmed that glucocorticoids alter the expression of proteins involved in key cellular processes. For instance, a proteomics study of steroid-resistant asthma identified 11 proteins that were refractory to dexamethasone treatment, highlighting the complexity of glucocorticoid response. nih.gov

    Table 2: Representative Gene and Protein Changes Induced by Potent Glucocorticoids This table provides examples of genes and proteins typically modulated by potent corticosteroids in relevant cell types, as specific data for this compound is not available.

    CategoryGene/ProteinChange in ExpressionImplicated Pathway/FunctionReference
    Transcriptomics FKBP5UpregulatedGlucocorticoid receptor feedback nih.gov
    E2F1 target genesDownregulatedCell-cycle regulation nih.gov
    Genes for lipid metabolismUpregulatedMetabolic regulation nih.gov
    Proteomics STAT1Upregulated (in steroid resistance)Inflammation, antiviral response nih.gov
    Annexin A1UpregulatedAnti-inflammation
    CollagenDownregulatedExtracellular matrix integrity

    These large-scale analyses are crucial for a comprehensive understanding of the pleiotropic effects of glucocorticoids like this compound.

    Computational Chemistry and Molecular Dynamics Simulations of this compound-Biomolecule Interactions

    Computational methods are increasingly used to understand the interactions between small molecules and their biological targets. Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes and conformational dynamics of a ligand-receptor complex.

    Molecular Docking: This technique can predict the preferred orientation of a ligand (e.g., this compound) when bound to a receptor (e.g., the GR) to form a stable complex. frontiersin.orgplos.orgjppres.comgoogleapis.com Such studies can help to rationalize the binding affinity and selectivity of different corticosteroids.

    Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the ligand-receptor complex over time, providing a dynamic view of the interactions and the conformational changes that occur upon binding. oncotarget.com These simulations can reveal how a ligand stabilizes a particular receptor conformation, which in turn dictates the functional outcome (e.g., agonist vs. antagonist activity).

    Although no specific molecular docking or MD simulation studies for this compound are present in the searched literature, these computational approaches represent powerful tools for elucidating the precise molecular interactions that underpin its activity and for comparing it to other corticosteroids.

    Comparative Analysis of this compound's Receptor Selectivity and Agonist Profile within the Steroid Receptor Superfamily

    An important characteristic of a therapeutic glucocorticoid is its selectivity for the GR over other members of the steroid receptor superfamily, which includes receptors for mineralocorticoids (MR), androgens (AR), estrogens (ER), and progestins (PR). Cross-reactivity with these other receptors can lead to undesirable side effects.

    Potent synthetic glucocorticoids are generally designed to have high selectivity for the GR. For example, fluticasone propionate is reported to have high selectivity for the glucocorticoid receptor with minimal to no activity at other steroid receptors. nih.gov It is highly probable that this compound was also developed to exhibit a high degree of selectivity for the GR, thereby minimizing off-target effects.

    The agonist profile of this compound is that of a full agonist at the glucocorticoid receptor, meaning it binds to the receptor and elicits a maximal biological response. This is in contrast to selective GR modulators (SEGRMs) which are designed to dissociate the transrepressive (anti-inflammatory) actions from the transactivating (metabolic side effects) actions of the receptor. wikipedia.org

    Table 3: Steroid Receptor Selectivity Profile for a Representative Potent Glucocorticoid (Fluticasone Propionate) This table illustrates the concept of receptor selectivity. Specific data for this compound is not available.

    ReceptorRelative Binding Affinity for Fluticasone Propionate
    Glucocorticoid Receptor (GR)High
    Mineralocorticoid Receptor (MR)Low
    Progesterone Receptor (PR)Low
    Androgen Receptor (AR)Very Low
    Estrogen Receptor (ER)Negligible

    Data is generalized based on the known high selectivity of modern synthetic glucocorticoids. nih.gov

    Cellular and Biochemical Investigations of Flumoxonide Pharmacodynamics

    Establishment and Characterization of In Vitro Cellular Models for Flumoxonide Mechanistic Studies

    Detailed mechanistic studies for any compound rely on robust in vitro (cell-based) models that can replicate aspects of human physiology. mdpi.comfrontiersin.orguniversiteitleiden.nl For a corticosteroid, these models are crucial for understanding its anti-inflammatory and immunosuppressive effects.

    General Approaches for Corticosteroid Research:

    Cell Lines: Commonly used models include human epithelial cell lines, fibroblast cell lines, and various immune cell lines (e.g., lymphocytes, monocytes). mdpi.com These are chosen based on the therapeutic target of the drug.

    Primary Cells: For more physiologically relevant data, primary cells isolated directly from human tissues (e.g., bronchial epithelial cells, skin fibroblasts, or peripheral blood mononuclear cells) are used. frontiersin.org

    3D Cell Culture Models: Advanced models like organ-on-a-chip systems or spheroids can offer more complex insights by mimicking tissue architecture. frontiersin.orguniversiteitleiden.nl

    While these models are standard in pharmacology, there is no specific information in the public domain detailing which of these have been established or characterized for the explicit study of this compound. mdpi.comfrontiersin.orguniversiteitleiden.nlnc3rs.org.uk

    Impact of this compound on Inflammatory Mediator Production and Release in Cell Cultures

    A primary function of corticosteroids is to suppress inflammation by inhibiting the production of inflammatory mediators. patsnap.comiiab.menih.gov

    Expected Mechanism of Action (Based on Corticosteroid Class):

    Inhibition of Pro-inflammatory Cytokines: Corticosteroids are known to suppress the production of cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). nih.govmdpi.com This is a key mechanism in reducing the inflammatory response.

    Suppression of Prostaglandins (B1171923) and Leukotrienes: They inhibit the enzyme phospholipase A2, which is a critical step in the arachidonic acid pathway responsible for producing inflammatory molecules like prostaglandins and leukotrienes. patsnap.com

    Patents mention this compound in the context of treating inflammatory conditions, which implies an expected impact on these mediators. googleapis.com However, specific studies quantifying this compound's effect on the production and release of these specific mediators in cell cultures are not publicly available.

    This compound's Influence on Immune Cell Subpopulations and Their Functional Responses In Vitro

    Corticosteroids significantly modulate the function of various immune cells. nih.govmdpi.comaaaai.org

    General Effects of Corticosteroids on Immune Cells:

    T-Lymphocytes: Corticosteroids can suppress T-cell activation and proliferation and may induce apoptosis (programmed cell death) in these cells. aaaai.org

    Neutrophils: They can inhibit the migration of neutrophils to sites of inflammation and reduce their degranulation and release of damaging enzymes. nih.govnih.gov

    Macrophages: The function of macrophages, including their ability to present antigens and produce pro-inflammatory cytokines, is typically inhibited. mdpi.com

    The table below illustrates the general influence of corticosteroids on various immune cell functions, which would be the expected, though unconfirmed, effects of this compound.

    Immune Cell SubpopulationExpected Functional Response to Corticosteroids
    T-LymphocytesSuppression of activation and proliferation
    NeutrophilsInhibition of migration and degranulation
    MacrophagesReduced cytokine production and antigen presentation
    B-LymphocytesSuppression of antibody production
    Natural Killer (NK) CellsVariable effects, can be inhibitory

    This table is based on the known effects of the corticosteroid class, as specific data for this compound is not available.

    Analysis of this compound-Induced Cell Cycle Arrest and Apoptosis Pathways in Relevant Cell Lines

    Corticosteroids can exert their effects by halting the cell cycle or inducing programmed cell death (apoptosis), particularly in immune cells. nih.govnih.govfrontiersin.orgmdpi.commdpi.com

    Commonly Investigated Pathways:

    Cell Cycle Arrest: Drugs can cause cells to arrest at specific checkpoints in the cell cycle (e.g., G0/G1 or G2/M phase), preventing their proliferation. nih.govfrontiersin.orgmdpi.com This is often analyzed using flow cytometry.

    Apoptosis Induction: Corticosteroids can trigger apoptosis through the activation of caspase enzymes. frontiersin.orgmdpi.com Studies might investigate the expression of key apoptosis-regulating proteins like those in the Bcl-2 family.

    While these are established methods for analyzing drug effects, no published research specifically details the analysis of this compound-induced cell cycle arrest or apoptosis. nih.govnih.govfrontiersin.orgmdpi.commdpi.com

    Biochemical Profiling of this compound Metabolism in Isolated Cellular Compartments

    Understanding how a drug is metabolized within cells is crucial for determining its activity and duration of effect. nih.gov Such studies often involve isolating cellular compartments like microsomes or cytosol to pinpoint metabolic pathways.

    Typical Approaches:

    In Vitro Metabolism Assays: Incubating the drug with isolated liver microsomes (a key site of drug metabolism) is a standard method to identify metabolic pathways and the enzymes involved (e.g., Cytochrome P450 enzymes). nih.gov

    Radiolabeling: Using radiolabeled compounds (e.g., with Carbon-14 or Tritium) can help trace the drug and its metabolites within cellular systems. google.com

    There is no publicly available data on the biochemical profiling of this compound's metabolism in isolated cellular compartments. nih.govgoogle.com

    Characterization of Cellular Uptake and Efflux Mechanisms for this compound

    The ability of a drug to enter (uptake) and be expelled from (efflux) a cell determines its intracellular concentration and, therefore, its effectiveness. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net

    Key Mechanisms:

    Passive Diffusion: As a steroid, this compound is likely lipophilic and able to cross cell membranes via passive diffusion.

    Efflux Pumps: Cells have transporter proteins, often called efflux pumps (like P-glycoprotein), that can actively remove drugs, which can be a mechanism of drug resistance. mdpi.comnih.govfrontiersin.org

    Research into whether this compound is a substrate for any specific uptake or efflux transporters has not been published.

    Pre Clinical Pharmacological Studies of Flumoxonide in Animal Models

    Selection and Validation of Specific Animal Models for Flumoxonide Efficacy Research in Immunoinflammatory States

    Information regarding the specific animal models selected and validated for studying the efficacy of this compound in immunoinflammatory conditions is not available in the public domain. The choice of an appropriate animal model is a critical first step in the pre-clinical evaluation of any new anti-inflammatory agent. nih.gov Typically, researchers select models that best mimic the pathophysiology of human inflammatory diseases. nih.gov Common models include those for acute inflammation, such as carrageenan-induced paw edema, and chronic inflammation, like adjuvant-induced arthritis in rats. nih.govdntb.gov.ua However, no studies have been found that document the use of these or any other models specifically for the evaluation of this compound.

    Pharmacokinetic Characterization of this compound in Pre-clinical Species (e.g., absorption, distribution, metabolism, excretion profiles)

    There is no available data detailing the pharmacokinetic profile of this compound in any pre-clinical species. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to drug development, helping to predict a drug's behavior in the body. veteriankey.comresearchgate.net Research in this area would typically involve administering the compound to species such as rats or dogs and subsequently measuring its concentration in plasma and other tissues over time. veteriankey.com This allows for the determination of key parameters like bioavailability, half-life, clearance, and volume of distribution. nih.govnih.gov Unfortunately, no such studies for this compound have been published.

    Assessment of this compound's Pharmacodynamic Markers and Biological Responses in Vivo

    The specific pharmacodynamic (PD) markers and biological responses to this compound in in vivo models have not been documented in accessible research. PD markers are crucial for understanding a drug's mechanism of action and its effects on the body. veedalifesciences.com For an anti-inflammatory compound, these markers could include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), the activity of inflammatory enzymes (e.g., COX-2), or the infiltration of immune cells into tissue. researchgate.net The assessment of these markers helps to establish a drug's efficacy and dose-response relationship. veedalifesciences.comfda.gov Without experimental data, the in vivo pharmacodynamic profile of this compound remains unknown.

    Dose-Response Relationship Elucidation for this compound in Pre-clinical Animal Models

    No studies elucidating the dose-response relationship for this compound in pre-clinical animal models are available. Establishing a dose-response curve is essential for determining the optimal dosage range of a new drug, balancing its therapeutic effects against potential toxicity. youtube.com Such studies involve administering a range of doses to animal models and measuring the resulting physiological or therapeutic effect. nih.gov This data is critical for predicting the effective dose in humans. youtube.com The absence of this information for this compound represents a significant gap in its pre-clinical characterization.

    Examination of this compound's Immunomodulatory Effects and Anti-inflammatory Potency in Animal Disease Models

    Publicly accessible data on the immunomodulatory effects and anti-inflammatory potency of this compound in specific animal disease models is non-existent. As a corticosteroid, it would be expected to exert its effects by modulating the immune system and reducing inflammation. Pre-clinical studies would typically investigate its ability to alter cytokine profiles, inhibit immune cell proliferation, and reduce the clinical signs of inflammation in relevant disease models (e.g., models of arthritis, asthma, or dermatitis). mdpi.compharmaron.com However, no such research has been published for this compound.

    Comparative Pre-clinical Efficacy and Mechanistic Differences of this compound against Established Corticosteroids

    There are no available pre-clinical studies that compare the efficacy or mechanisms of action of this compound with other established corticosteroids like prednisone, fluticasone (B1203827), or fluorometholone. nih.govnih.gov Comparative studies are a standard part of drug development, allowing researchers to position a new drug relative to the existing standard of care. nih.gov Such research would typically compare the anti-inflammatory potency and potential side effects of this compound against other corticosteroids in validated animal models. nih.gov Without this data, the potential advantages or disadvantages of this compound relative to other corticosteroids cannot be determined.

    Advanced Analytical Methodologies for Flumoxonide Quantification and Characterization

    Development and Validation of Chromatographic Techniques for Flumoxonide Analysis (e.g., HPLC, UPLC, GC)

    Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of a drug from its impurities and metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent methods for the analysis of corticosteroids due to their versatility with non-volatile and thermally sensitive molecules. shimadzu.co.krfujifilm.com Gas Chromatography (GC) is another powerful technique, though it is typically reserved for volatile compounds or those that can be made volatile through a derivatization process. scirp.orgchromatographyonline.com

    While specific validated methods for this compound were not found in a review of current literature, the analytical approaches for structurally related corticosteroids like fluocinolone (B42009) acetonide and clobetasol (B30939) propionate (B1217596) provide a clear framework. researchgate.netcbsa-asfc.gc.ca The development of a Reversed-Phase HPLC (RP-HPLC) method for this compound would be a primary approach. researchgate.net Such a method would typically employ a C18 column, which separates compounds based on hydrophobicity. researchgate.net UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to provide faster analysis times and improved resolution and sensitivity. fujifilm.comnih.gov

    Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. researchgate.netnih.govnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

    For GC analysis, this compound would likely require derivatization to increase its volatility and thermal stability. scirp.org This process modifies the molecule, often by targeting hydroxyl groups. The subsequent analysis by GC coupled with a detector like Flame Ionization Detection (FID) or Mass Spectrometry (MS) would offer high sensitivity. scirp.orgmdpi.com

    Table 1: Typical Parameters for Chromatographic Analysis of Corticosteroids

    Parameter HPLC UPLC GC
    Stationary Phase C18 or C8 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net Sub-2 µm particle column (e.g., <50 mm length) fujifilm.comnih.gov Capillary column (e.g., HP-5MS, Rtx-1MS) mdpi.comjrespharm.com
    Mobile Phase Acetonitrile (B52724)/Methanol (B129727) and Water/Buffer mixture researchgate.netijpsjournal.com Acetonitrile/Methanol and Water/Buffer mixture nih.gov Inert carrier gas (e.g., Helium, Nitrogen) mdpi.com
    Detection UV-Vis (PDA) researchgate.net UV-Vis (PDA), Mass Spectrometry (MS) nih.gov Flame Ionization (FID), Mass Spectrometry (MS) scirp.org
    Key Advantage Robust, widely used, versatile for non-volatile compounds. shimadzu.co.kr Faster run times, higher resolution and sensitivity. nih.gov High efficiency for volatile or derivatized compounds. scirp.org

    | Consideration | Longer analysis time compared to UPLC. nih.gov | Requires specialized high-pressure equipment. fujifilm.com | Requires derivatization for non-volatile analytes. scirp.org |

    Application of Mass Spectrometry and Hyphenated Techniques for this compound Identification and Quantification in Complex Biological Matrices

    Mass Spectrometry (MS) is an indispensable tool in modern drug development for its unparalleled sensitivity and selectivity, making it ideal for detecting and quantifying drugs and their metabolites in complex biological matrices such as blood, plasma, and urine. uottawa.caamericanpharmaceuticalreview.com When hyphenated with chromatographic systems, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it becomes the gold standard for quantitative bioanalysis. uottawa.caamericanpharmaceuticalreview.com

    The application of LC-MS/MS to this compound analysis would allow for the detection of trace levels of the parent drug and its metabolites in pre-clinical and clinical samples. uottawa.ca This is crucial for pharmacokinetic studies. The process involves separating the compounds with an LC system before they enter the mass spectrometer, where they are ionized, fragmented, and detected. shimadzu.co.kr This two-tiered specificity minimizes interference from endogenous matrix components. nih.gov

    A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. scielo.org.mx Careful development of sample preparation techniques and chromatographic separation is essential to mitigate these effects. scielo.org.mx Although a specific LC-MS/MS method for this compound is not detailed in the literature, methods for other small molecules in plasma often involve protein precipitation followed by liquid-liquid or solid-phase extraction. googleapis.comnih.gov

    Table 2: Hypothetical LC-MS/MS Method Parameters for this compound in Plasma

    Parameter Description
    Sample Preparation Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE). googleapis.com
    LC Column C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm). fujifilm.com
    Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile. nih.gov
    Ionization Mode Electrospray Ionization (ESI), likely in positive mode.
    MS Detection Triple Quadrupole (QqQ) Mass Spectrometer. americanpharmaceuticalreview.com
    Scan Type Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. fujifilm.com

    | MRM Transitions | Specific precursor-to-product ion transitions would be determined for this compound and an internal standard. |

    Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Fluorescence) for Structural Confirmation and Purity Assessment of this compound and its Metabolites

    Spectroscopic methods provide orthogonal data to chromatographic techniques and are essential for the definitive structural confirmation and purity assessment of drug substances. sigmaaldrich.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about molecular structure by observing the magnetic properties of atomic nuclei. mdpi.com Techniques like ¹H and ¹³C NMR can be used to piece together the carbon-hydrogen framework of this compound, while 2D NMR experiments (e.g., COSY, HSQC) can confirm connectivity. NMR is unparalleled for the unambiguous structural elucidation of the active pharmaceutical ingredient (API), its impurities, and metabolites. mdpi.com

    Infrared (IR) Spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. americanpharmaceuticalreview.com An IR spectrum provides a unique "molecular fingerprint." For this compound, characteristic absorption bands for carbonyl (C=O), hydroxyl (O-H), and carbon-fluorine (C-F) groups would be expected, confirming its identity and allowing for the detection of impurities that alter these functional groups. americanpharmaceuticalreview.comresearchgate.netspectra-analysis.com

    Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum by a molecule. technologynetworks.com This technique is particularly useful for quantifying compounds containing chromophores (light-absorbing groups). technologynetworks.com The steroid backbone of this compound contains a chromophore that allows for its quantification using the Beer-Lambert law, making it a common detection method in HPLC systems. libretexts.orgresearchgate.net Changes in the UV spectrum can indicate the presence of impurities or degradation. mdpi.com

    Fluorescence Spectroscopy , while highly sensitive, is only applicable if the molecule fluoresces or can be derivatized with a fluorescent tag. mdpi.com It is less commonly used for corticosteroids unless specific structural features or derivatization strategies enable this detection method.

    Table 3: Application of Spectroscopic Methods to this compound Analysis

    Technique Primary Application Information Obtained
    NMR Definitive Structure Elucidation mdpi.com Atomic connectivity, stereochemistry, identification of unknown impurities.
    IR Identity Confirmation, Functional Group Analysis americanpharmaceuticalreview.com "Fingerprint" spectrum, presence of key functional groups (e.g., C=O, O-H).
    UV-Vis Quantification, Purity Check technologynetworks.com Concentration in solution, detection method for HPLC, detection of chromophoric impurities.

    | Fluorescence | Trace Quantification (if applicable) mdpi.com | High-sensitivity detection if the molecule or a derivative is fluorescent. |

    Electrochemical and Capillary Electrophoresis Approaches for this compound Analysis

    Emerging analytical techniques like electrochemical methods and capillary electrophoresis offer alternative and complementary approaches to traditional chromatography.

    Electrochemical Methods involve the use of sensors to detect analytes based on their oxidation or reduction properties. nih.govnih.gov These sensors can be highly sensitive and selective, and their development for portability allows for potential on-site analysis. mdpi.comnih.gov For a molecule like this compound, a specific electrochemical sensor would need to be developed, likely by modifying an electrode surface to facilitate a specific redox reaction. nih.govmdpi.com While powerful, no specific electrochemical methods for this compound have been reported in the literature.

    Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate analytes in a narrow capillary. europeanpharmaceuticalreview.com Separation is based on the analyte's charge-to-size ratio. thermofisher.com CE offers advantages such as extremely low sample and reagent consumption, rapid analysis times, and high separation efficiency. europeanpharmaceuticalreview.comnih.gov Techniques like Micellar Electrokinetic Capillary Chromatography (MECC) can even separate neutral compounds like steroids. nih.gov CE is a powerful tool for drug analysis, including purity and stability testing. fiu.edumdpi.com However, the application of CE for this compound analysis has not yet been described in published research.

    Development of Standard Reference Materials and Quality Control Procedures for this compound Research

    The reliability of any analytical measurement is underpinned by robust quality control (QC) procedures and the availability of high-purity reference materials. technologynetworks.comreactgroup.org

    Standard Reference Materials: A Certified Reference Material (CRM) is a standard of the highest purity for which the property values (e.g., purity, concentration) have been certified through a metrologically valid procedure. fujifilm.comsigmaaldrich.com CRMs are essential for calibrating instruments, validating analytical methods, and establishing the traceability of measurements. sigmaaldrich.com While CRMs for various compounds are commercially available, a specific CRM for this compound was not identified in the searched literature. In its absence, researchers would rely on well-characterized in-house or secondary reference standards, qualified against the best available material. nih.gov

    Quality Control Procedures: All analytical methods developed for this compound must be subject to stringent quality control to ensure the reliability of the data. technologynetworks.com This is guided by principles outlined in ICH Q10 (Pharmaceutical Quality System) and ISO/IEC 17025 for testing laboratories. gmp-navigator.comfda.gov QC samples are routinely analyzed alongside study samples to monitor the performance of the analytical method. These procedures verify the method's precision and accuracy over time, ensuring that the results for unknown samples are dependable. technologynetworks.com This includes checks on system suitability, calibration linearity, and the performance of QC samples at multiple concentration levels.

    Advanced Sample Preparation Techniques for Enhanced this compound Detection in Pre-clinical Samples

    Biological samples from pre-clinical studies, such as plasma and tissue homogenates, are complex matrices that can interfere with analysis. googleapis.comnih.gov Advanced sample preparation is therefore a critical step to isolate this compound from these interfering components, concentrate it, and present it in a clean solution suitable for analysis, thereby enhancing detection sensitivity and accuracy. libretexts.org

    Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent) based on its relative solubility. libretexts.org It is effective but can be labor-intensive and use significant volumes of organic solvents.

    Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that passes the liquid sample through a cartridge containing a solid sorbent. nih.gov The analyte of interest is retained on the sorbent while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. SPE offers higher recovery, cleaner extracts, and is more easily automated than LLE. nih.gov

    Protein Precipitation (PPT): This is often the first step in plasma sample preparation. googleapis.com A large volume of an organic solvent like acetonitrile or methanol is added to the plasma sample, causing proteins to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be further purified or directly injected into an LC-MS/MS system.

    Table 4: Comparison of Sample Preparation Techniques for Pre-clinical Samples

    Technique Principle Advantages Disadvantages
    Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. libretexts.org Inexpensive, effective for certain matrices. Labor-intensive, large solvent use, can be difficult to automate.
    Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent. nih.gov High recovery and purity, easily automated, low solvent use. nih.gov Higher cost per sample, requires method development.

    | Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. googleapis.com | Fast, simple, inexpensive. | Less clean extract, may lead to significant matrix effects. scielo.org.mx |

    Emerging Research Areas and Future Directions for Flumoxonide

    Investigation of Novel Delivery Systems for Flumoxonide in Research Applications (e.g., nanoparticles, microencapsulation)

    The development of novel drug delivery systems is a significant area of research with the potential to refine the use of therapeutic compounds in experimental models. researchgate.net For this compound, investigating advanced delivery platforms like nanoparticles and microencapsulation could offer substantial benefits in research applications by providing greater control over its release and targeting.

    Microencapsulation is a process where a compound is enclosed within a microscopic shell, which can be made from a variety of natural or synthetic polymers. researchgate.netijrpr.com This technique can convert liquid forms into free-flowing powders, protect sensitive compounds from degradation, and modify release profiles. researchgate.net For research purposes, microencapsulated this compound could be designed for sustained, controlled release, allowing for the study of its long-term effects in vitro and in vivo with less frequent administration. researchgate.net

    Nanoparticles, systems at the sub-micron scale, offer another sophisticated delivery mechanism. nih.gov These carriers can be engineered to target specific cells or tissues, which would be invaluable in pre-clinical studies to investigate the localized effects of this compound while minimizing systemic exposure. Layer-by-layer assembly technology is one promising approach for creating such delivery systems with nanometer-scale precision. nih.gov The use of these novel carriers could help overcome challenges and enhance the therapeutic efficacy of drugs in research settings. researchgate.netjddtonline.info

    Table 1: Comparison of Novel Delivery Systems for this compound Research

    Delivery System Core Principle Potential Research Application for this compound
    Microencapsulation Enclosing the compound in microscopic polymer shells (5-5000 µm). ijrpr.com Studying long-term, sustained-release effects in preclinical models; stabilizing the compound for specific experimental conditions. researchgate.net

    | Nanoparticles | Utilizing carriers on the nanometer scale for delivery. nih.gov | Investigating tissue- or cell-specific effects of this compound; studying intracellular mechanisms by facilitating entry into cells. |

    Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

    Modern drug discovery is increasingly moving away from the "one drug, one target" paradigm towards a more holistic "network target, multi-component" strategy. mdpi.comnih.gov Systems biology and network pharmacology are at the heart of this shift, providing a framework to understand the complex interactions between a drug and the entire biological system. frontiersin.orgnih.gov

    Integrating this compound research with these approaches could provide a comprehensive map of its biological effects. Network pharmacology analyzes the complex interplay between drug targets, proteins, and metabolic pathways. mdpi.comresearchgate.net By applying these methods, researchers could:

    Identify a broader range of targets: Move beyond the glucocorticoid receptor to identify other proteins and pathways modulated by this compound.

    Understand synergistic or antagonistic effects: Elucidate how this compound influences cellular networks, which could reveal previously unknown mechanisms of action.

    Predict polypharmacology: Computationally evaluate the multiple targets that this compound might interact with, offering insights into both its efficacy and potential off-target effects. nih.gov

    This approach combines high-throughput data with computational modeling to create a systems-level understanding of a drug's impact, which can guide further hypothesis-driven experimental validation. frontiersin.orgresearchgate.net

    Development of Advanced In Silico Models for Predicting this compound's Biological Activity and Off-Target Interactions

    In silico—or computer-aided—methods are powerful tools for accelerating pharmaceutical research by predicting a compound's properties based on its chemical structure. japsonline.comjscimedcentral.com Developing advanced in silico models for this compound could significantly streamline the investigation of its biological activities and potential off-target interactions, reducing the time and costs associated with experimental studies. japsonline.comamazonaws.com

    Key in silico approaches applicable to this compound research include:

    Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. japsonline.com A QSAR model for this compound could be used to predict the activity of new, structurally similar analogs.

    Prediction of Activity Spectra for Substances (PASS): This software predicts thousands of biological activities based on the structural formula of a compound, comparing it to a massive database of known substances. jscimedcentral.comway2drug.commdpi.com Applying PASS to this compound could help identify novel, previously unexplored biological activities or potential toxicities. jscimedcentral.comclinmedkaz.org

    Molecular Docking and Dynamics: These simulation techniques can model the interaction between this compound and its primary receptor (GR), as well as potential off-target proteins, at an atomic level. This can help in understanding binding affinity and the structural basis for its activity.

    These computational tools can be used to pre-screen for efficacy and side effects before a compound is even synthesized or tested in a lab, making them an essential part of modern drug evaluation. jscimedcentral.comclinmedkaz.org

    Table 2: In Silico Modeling Approaches for this compound Research

    Model Type Predictive Function Relevance to this compound
    QSAR Predicts biological activity based on structural properties. japsonline.com To estimate the activity of newly designed this compound analogs.
    PASS Estimates a broad spectrum of biological activities and mechanisms of action. jscimedcentral.comway2drug.com To identify novel potential therapeutic activities or predict unwanted side effects.

    | Molecular Docking | Simulates the binding of a ligand to a receptor's binding site. | To visualize and analyze the interaction of this compound with the glucocorticoid receptor and other potential off-target proteins. |

    Exploration of this compound's Potential in Modulating Non-Canonical Glucocorticoid Receptor Pathways

    Glucocorticoids exert their effects through the glucocorticoid receptor (GR) via two main pathways: transactivation and transrepression. wikipedia.org

    Canonical Pathway (Transactivation): The activated GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, directly upregulating the transcription of certain genes. This pathway is associated with many of the metabolic side effects of glucocorticoids. wikipedia.orgfrontiersin.org

    Non-Canonical Pathway (Transrepression): The activated GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, preventing them from expressing pro-inflammatory genes. wikipedia.org This pathway is believed to be responsible for the primary anti-inflammatory effects of glucocorticoids. mdpi.com

    A major goal in modern glucocorticoid research is to develop compounds that "dissociate" these two functions—that is, to maximize the desirable anti-inflammatory effects of transrepression while minimizing the side effects linked to transactivation. wikipedia.orgfrontiersin.org Future research on this compound should focus on exploring its relative activity on these two pathways. Investigating whether this compound preferentially drives transrepression over transactivation could reveal a more favorable mechanistic profile. Such studies, often conducted using specialized cell-based reporter assays, are critical for characterizing the next generation of selective glucocorticoid receptor modulators (SEGRMs). wikipedia.orgfrontiersin.org

    Table 3: Glucocorticoid Receptor (GR) Signaling Pathways

    Pathway Mechanism Associated Effects Research Goal for this compound
    Canonical (Transactivation) GR dimers bind to GREs on DNA, activating gene transcription. wikipedia.org Anti-inflammatory actions, but also many metabolic and endocrine side effects. frontiersin.org Determine the extent to which this compound activates this pathway.

    | Non-Canonical (Transrepression) | GR monomers bind to and inhibit pro-inflammatory transcription factors (e.g., NF-κB). wikipedia.org | Primary anti-inflammatory effects. mdpi.com | Investigate if this compound shows preferential activity via this pathway to potentially minimize side effects. |

    Strategies for Enhancing this compound's Receptor Specificity and Minimizing Non-Targeted Cellular Effects

    The clinical utility of steroidal drugs is often limited by their promiscuity, meaning they can bind to and activate multiple receptors, leading to off-target effects. nih.gov While this compound is a glucocorticoid, enhancing its binding specificity for the glucocorticoid receptor (GR) over other steroid receptors—such as the mineralocorticoid (MR), progesterone, and androgen receptors—is a key strategy for minimizing unwanted cellular effects. frontiersin.orgnih.gov

    Future research could explore two primary strategies:

    Chemical Modification: Minor changes to the chemical structure of this compound could be investigated to improve its fit within the GR's ligand-binding domain while reducing its affinity for other receptors. The development of Fluticasone (B1203827) Furoate, an enhanced-affinity glucocorticoid, demonstrates the success of this approach. nih.gov Even single amino acid changes in a receptor can toggle a drug's effect from agonist to antagonist, highlighting the importance of precise molecular interactions. nih.gov

    The goal is to create a more selective ligand that retains its desired anti-inflammatory potency while having a cleaner pharmacological profile, a central theme in the development of modern therapeutics. nih.govclevelandclinic.org

    Identification and Validation of Novel Pre-clinical Biomarkers for this compound Pharmacodynamic Response

    A pharmacodynamic (PD) biomarker is a measurable indicator that shows a drug has had a biological effect on the body. nih.gov Identifying and validating reliable PD biomarkers for this compound is crucial for streamlining pre-clinical research and understanding its dose-response relationship. nih.govworldwide.com These biomarkers provide early and quantitative evidence of a drug's activity, often before clinical outcomes are observable. crownbio.commdpi.com

    For an anti-inflammatory agent like this compound, potential pre-clinical PD biomarkers could include:

    Suppression of Inflammatory Cytokines: Measuring the reduction in levels of key pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in response to this compound treatment in cell cultures or animal models. frontiersin.org

    Gene Expression Changes: Quantifying the upregulation or downregulation of specific genes known to be regulated by the glucocorticoid receptor.

    Inflammatory Cell Infiltration: In animal models of inflammation, a key biomarker is the reduction in the number of inflammatory cells (like eosinophils or neutrophils) migrating to the site of inflammation. nih.gov

    Metabolic Markers: To assess potential side effects, markers related to glucose metabolism, such as tyrosine aminotransferase (TAT) in liver cells, or bone formation, like osteoprotegerin (OPG) from osteoblasts, could be monitored. frontiersin.org

    Validating these biomarkers would provide robust tools to efficiently assess the activity and selectivity of this compound and any future analogs in a pre-clinical setting. crownbio.com

    Table 4: Potential Pre-clinical Pharmacodynamic (PD) Biomarkers for this compound

    Biomarker Category Specific Example Pharmacodynamic Indication
    Inflammatory Cytokines TNF-α, IL-6 Measures anti-inflammatory effect (transrepression activity). frontiersin.org
    Cellular Response Eosinophil count in tissue Measures inhibition of inflammatory cell migration. nih.gov
    Metabolic Markers Tyrosine Aminotransferase (TAT) Indicates potential effects on glucose metabolism (transactivation activity). frontiersin.org

    | Bone Formation Markers | Osteoprotegerin (OPG) | Indicates potential effects on bone metabolism. frontiersin.org |

    Q & A

    Q. What are the optimal synthetic routes for Flumoxonide to ensure high yield and purity, and how can intermediates be characterized?

    To synthesize this compound, prioritize routes with minimal side reactions and scalable purification steps. Use reflux conditions with catalysts like palladium for cross-coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Purity assessment should involve HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

    Q. Which analytical techniques are critical for validating this compound’s structural and chemical stability under varying storage conditions?

    Combine differential scanning calorimetry (DSC) for thermal stability analysis and Fourier-transform infrared spectroscopy (FTIR) for functional group integrity. Accelerated stability studies (40°C, 75% RH for 6 months) should align with ICH guidelines. Data interpretation must account for degradation products using mass spectrometry (LC-MS) .

    Q. How can in vitro assays be designed to preliminarily assess this compound’s pharmacological activity?

    Employ cell-based assays (e.g., MTT assay) with positive controls (e.g., dexamethasone for anti-inflammatory studies). Optimize concentrations using dose-response curves (0.1–100 μM) and calculate IC50_{50} values via nonlinear regression models (e.g., GraphPad Prism). Include triplicate replicates and statistical validation (p < 0.05, ANOVA) .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s efficacy across in vivo models be systematically resolved?

    Conduct a meta-analysis of existing studies, stratifying data by model type (e.g., murine vs. primate), dosage regimens, and endpoint measurements. Apply mixed-effects models to account for inter-study variability. Validate hypotheses through controlled crossover studies with standardized protocols (e.g., fixed dosing intervals and blinded assessments) .

    Q. What computational strategies are effective in predicting this compound’s off-target interactions and metabolic pathways?

    Use molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms (CYP3A4, CYP2D6). Validate predictions with in vitro microsomal stability assays. For metabolic profiling, apply high-resolution mass spectrometry (HR-MS) and compare fragmentation patterns with databases like METLIN .

    Q. How should multi-omics approaches be integrated to elucidate this compound’s mechanism of action in complex biological systems?

    Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control samples. Use pathway enrichment tools (DAVID, KEGG) to map signaling networks. Validate key targets via CRISPR-Cas9 knockouts and rescue experiments .

    Q. What statistical frameworks are suitable for analyzing non-linear pharmacokinetic data from this compound’s tissue distribution studies?

    Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate organ-specific concentrations. Incorporate Bayesian hierarchical models to handle sparse sampling data. Validate with autoradiography or LC-MS/MS tissue homogenate analysis .

    Methodological Guidance

    Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound’s long-term toxicity?

    • Feasible: Ensure access to longitudinal animal models and regulatory approvals.
    • Novel: Focus on understudied endpoints (e.g., epigenetic effects).
    • Ethical: Adhere to ARRIVE guidelines for humane endpoints.
    • Relevant: Align with regulatory gaps identified in ATSDR/EPA priority lists .

    Q. What experimental controls are essential for minimizing bias in this compound’s clinical trial design?

    Include placebo and active comparator arms. Randomize participants using block randomization (stratified by age/sex). Implement double-blinding and pre-register protocols (ClinicalTrials.gov ). Analyze intention-to-treat (ITT) and per-protocol populations separately .

    Q. How can contradictory findings in this compound’s biomarker studies be reconciled using systems biology approaches?

    Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of biomarkers correlated with clinical outcomes. Validate with orthogonal methods (e.g., ELISA for protein levels, qPCR for gene expression). Use mediation analysis to distinguish causal vs. associative relationships .

    Data Presentation and Reproducibility

    Q. How should raw and processed data be structured in publications to enhance reproducibility of this compound studies?

    • Raw data: Deposit in repositories like Figshare or Zenodo with DOIs.
    • Processed data: Include normalized values, error margins, and metadata (e.g., instrument settings) in supplementary tables.
    • Code: Share statistical scripts (R/Python) on GitHub .

    Q. What are the best practices for visualizing this compound’s dose-response relationships in multi-panel figures?

    Use Prism to generate sigmoidal curves with 95% confidence intervals. Avoid overcrowding by splitting data into subplots (e.g., efficacy vs. toxicity). Adopt colorblind-friendly palettes (viridis or ColorBrewer) and label axes with units (e.g., log[concentration]) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.